alpha-D-sorbopyranose
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Overview
Description
Alpha-D-sorbopyranose: is a monosaccharide with the molecular formula C6H12O6 . It is a ketohexose, meaning it contains six carbon atoms and a ketone functional group. This compound is a stereoisomer of D-sorbose, specifically in the pyranose form with an alpha-configuration at the anomeric center .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-D-sorbopyranose can be synthesized through various methods. One common approach involves the use of D-xylose as the starting material. The absolute configuration of the compound is determined by the stereochemistry at the anomeric position . Another method involves the treatment of DL-sorbose with anhydrous hydrogen fluoride, which yields this compound along with other products .
Industrial Production Methods: Industrial production of this compound is less common, but it can be derived from the bioconversion of D-glucitol by specific strains of Pseudomonas . This method is advantageous due to its potential for large-scale production and the use of renewable resources.
Chemical Reactions Analysis
Types of Reactions: Alpha-D-sorbopyranose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl groups and the ketone functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as nitric acid or potassium permanganate can oxidize this compound to produce corresponding acids.
Reduction: Sodium borohydride or lithium aluminum hydride can reduce the ketone group to form alcohols.
Substitution: Reactions with halogens or other electrophiles can lead to substitution at the hydroxyl groups.
Major Products:
Oxidation: Produces sorbic acid or other carboxylic acids.
Reduction: Results in the formation of sorbitol or other sugar alcohols.
Substitution: Leads to halogenated derivatives or other substituted compounds.
Scientific Research Applications
Alpha-D-sorbopyranose has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of alpha-D-sorbopyranose involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for enzymes involved in carbohydrate metabolism, such as aldose reductase and hexokinase. These interactions facilitate the conversion of this compound into other metabolites, which participate in various biochemical processes .
Comparison with Similar Compounds
Alpha-L-sorbopyranose: An enantiomer of alpha-D-sorbopyranose with similar chemical properties but different biological activities.
D-fructopyranose: Another ketohexose with a different configuration at the anomeric center.
D-glucopyranose: A related hexose with an aldehyde functional group instead of a ketone.
Uniqueness: this compound is unique due to its specific stereochemistry and its role as a ketohexose. Its distinct configuration at the anomeric center and its ability to participate in various biochemical pathways make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
41847-56-7 |
---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5-,6+/m1/s1 |
InChI Key |
LKDRXBCSQODPBY-MOJAZDJTSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@](O1)(CO)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O |
Origin of Product |
United States |
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